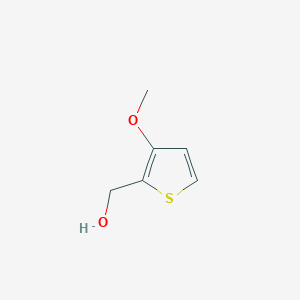

(3-Methoxythien-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

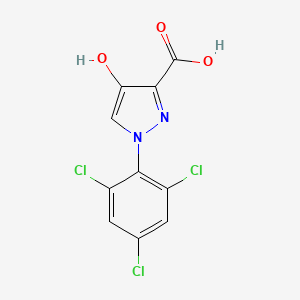

The synthesis of “(3-Methoxythien-2-yl)methanol” involves reaction conditions with lithium aluminium tetrahydride for reduction . The yield of the reaction is approximately 80% .Molecular Structure Analysis

The molecular formula of “(3-Methoxythien-2-yl)methanol” is C6H8O2S . Its molecular weight is 144.1915 .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Methoxythien-2-yl)methanol” include its molecular formula C6H8O2S and molecular weight 144.1915 . More detailed properties like melting point, boiling point, and density are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Surface Chemistry and Catalysis

Probing Surface Sites via Methanol Adsorption and Desorption Methanol is employed as a "smart" molecule to study surface sites on metal oxide catalysts. Research on ceria nanocrystals with well-defined surface planes demonstrates how methanol adsorption at room temperature results in the formation of various methoxy species, dependent on the surface plane of the nanocrystals. This study highlights methanol's role in probing surface catalytic behavior (Wu et al., 2012).

Methanol-to-Olefin Process Investigations into the methanol-to-olefin (MTO) process on acidic zeolite catalysts have shown that surface methoxy groups play a crucial role in the initial C-C bond formation. This research provides insight into the reactive hydrocarbon pool mechanism that dominates the conversion process, emphasizing the importance of methoxy species in the formation of the first hydrocarbons (Wang et al., 2003).

Organic Synthesis

Synthesis of α-Hydroxy Esters In organic synthesis, methoxy groups derived from methanol are crucial for the asymmetric synthesis of α-hydroxy esters. The use of chiral auxiliaries allows for the control of stereochemistry in the formation of these compounds, which are valuable in various synthetic applications (Jung et al., 2000).

Novel Reaction Pathways Research into electron-rich thiophenemethanols, such as 3-Methoxythiophene-2-methanol, explores new reaction pathways under acidic conditions, leading to products like bis(3-methoxy-2-thienyl)methane. These findings open up possibilities for synthesizing novel organic molecules and understanding the reactivity of thiophene derivatives (Aitken & Garnett, 2000).

Propiedades

IUPAC Name |

(3-methoxythiophen-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c1-8-5-2-3-9-6(5)4-7/h2-3,7H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBJTCZSPPBTAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methoxythien-2-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

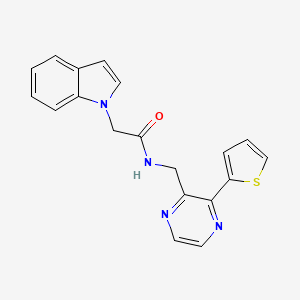

![3-benzyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2944686.png)

![6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-[[1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2944689.png)

![5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one](/img/structure/B2944691.png)

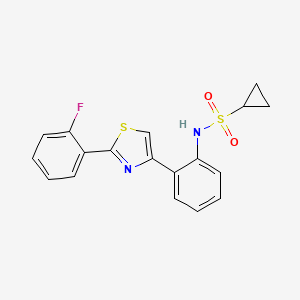

![5-ethyl-N-(3-fluoro-4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2944692.png)

![N-(3'-acetyl-7-methyl-2-oxo-1-(2-(p-tolyloxy)ethyl)-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2944702.png)

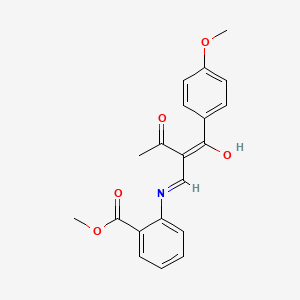

![(E)-N-[3-(Benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2944703.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B2944707.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2944708.png)